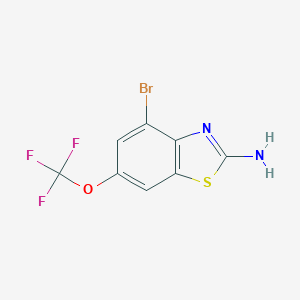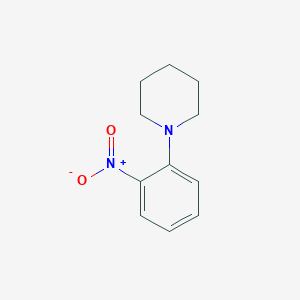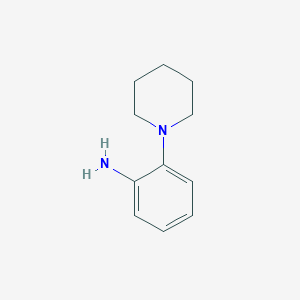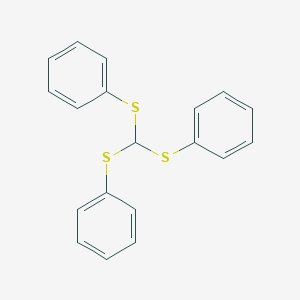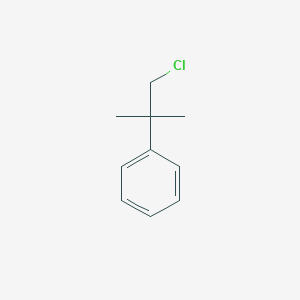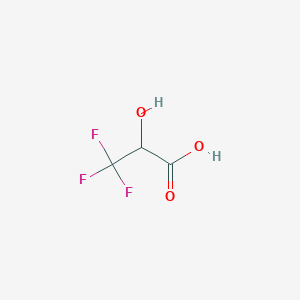
モノシクロヘキシルフタル酸
概要
説明
Monocyclohexyl phthalate (MCHP) is a synthetic, non-toxic, and biodegradable compound used in a variety of industrial and scientific applications. It is a type of phthalate ester, which is a group of compounds derived from the reaction of phthalic acid and alcohols. MCHP is a colorless, odorless, and non-volatile liquid that is highly soluble in organic solvents.
科学的研究の応用
グルコースおよび脂質代謝の阻害
MCHPは、ヒト肝細胞および脂肪細胞におけるグルコースおよび脂質代謝を阻害することが観察されています . 肝細胞において、MCHPは、脂質生合成に関与する遺伝子のアップレギュレーションとともに、用量依存的に脂質の取り込みと蓄積を促進します . 特に、MCHPは、糖新生における重要な酵素であるG6PCおよびFBP1の発現を促進します .
PPARおよびAMPKシグナル伝達経路への影響
MCHPは、PPARおよびアデノシン一リン酸活性化プロテインキナーゼ(AMPK)シグナル伝達経路に関与するメカニズムを通じて、ヒトの肝臓および脂肪組織におけるグルコースおよび脂質の恒常性を乱します . これは、これらの環境汚染物質に対する微妙な細胞応答を強調しています .
内分泌かく乱
近年行われた研究では、MCHPを含むフタル酸エステルが内分泌かく乱物質として作用することが証明されています . それらは、生体の正常な発達に対する影響、およびヒトおよび動物研究における奇形発生活性のために、新たに注目される汚染物質として認識されています .
環境汚染
MCHPを含むフタル酸エステルは、環境中に広く存在し、人間への広範な暴露につながっています . 現在、それらは、ほとんどの工業化国の法律において、危険な物質の優先リストに含まれています .
プラスチック産業における用途
作用機序
Target of Action
Monocyclohexyl Phthalate (MCHP) is a phthalic acid monoester . Phthalates, including MCHP, are known to interact with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
Phthalates, including MCHP, interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . They dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Biochemical Pathways
Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Pharmacokinetics
Phthalates are known to have a wide distribution in the body due to their lipophilic nature . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MCHP.
Result of Action
The result of MCHP’s action is primarily seen in its potential to induce neurological disorders. It has been associated with conditions such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .
Action Environment
Phthalates, including MCHP, are abundant chemicals used in industrial manufacturing as plasticizers . They are endocrine-disrupting chemicals (EDs), which affect the hormone balance of the organism . Environmental factors such as the presence of plastic products, industrial waste, and other sources of phthalate exposure can influence the compound’s action, efficacy, and stability .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Monocyclohexyl phthalate interacts with various biomolecules in the body. It has been observed to enhance lipid uptake and accumulation in human hepatocytes, a type of liver cell, in a dose-responsive manner . This suggests that Monocyclohexyl phthalate may interact with enzymes and proteins involved in lipid metabolism.
Cellular Effects
Monocyclohexyl phthalate has been shown to have significant effects on various types of cells and cellular processes. In human hepatocytes and adipocytes, Monocyclohexyl phthalate enhances lipid uptake and accumulation . It also upregulates genes involved in lipid biosynthesis . These effects suggest that Monocyclohexyl phthalate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Monocyclohexyl phthalate involves interactions with biomolecules at the molecular level. It has been suggested that the pi electrons of the benzene ring skeleton of Monocyclohexyl phthalate play a key role in binding processes . This could potentially lead to changes in gene expression and enzyme activation or inhibition.
Metabolic Pathways
Monocyclohexyl phthalate is involved in various metabolic pathways. It has been observed to disrupt glucose and lipid homeostasis in human liver and adipose tissues . This suggests that Monocyclohexyl phthalate may interact with enzymes or cofactors involved in these metabolic pathways.
特性
IUPAC Name |
2-cyclohexyloxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDKYLLIOLFQPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052729 | |
| Record name | Monocyclohexyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7517-36-4 | |
| Record name | Monocyclohexyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7517-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monocyclohexyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007517364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monocyclohexyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7517-36-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



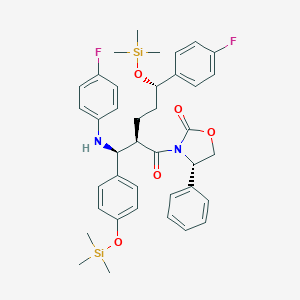
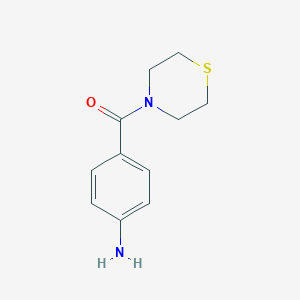
![5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one](/img/structure/B57164.png)
![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)
